4-(2,2-Diethoxy-ethoxy)-but-1-ene

Physicochemical profiling Chromatography method development ADME prediction

4-(2,2-Diethoxy-ethoxy)-but-1-ene (synonym: 4-(2,2-diethoxyethoxy)but-1-ene; IUPAC: 2-(but-3-en-1-yloxy)-1,1-diethoxyethane) is a C₁₀H₂₀O₃ bifunctional organic building block that integrates a terminal alkene, a flexible ether spacer, and a diethyl acetal moiety within a single linear scaffold. The compound is classified as a non-aromatic ether–acetal and serves as a protected, differentially reactive intermediate in multi-step organic synthesis, particularly where sequential functionalization of the alkene and masked aldehyde/diol termini is required.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 1343915-25-2
Cat. No. B1426804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Diethoxy-ethoxy)-but-1-ene
CAS1343915-25-2
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCOC(COCCC=C)OCC
InChIInChI=1S/C10H20O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h4,10H,1,5-9H2,2-3H3
InChIKeyVFWYDSSANGOYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Diethoxy-ethoxy)-but-1-ene (CAS 1343915-25-2) – Core Identity, Class, and Procurement-Relevant Characteristics


4-(2,2-Diethoxy-ethoxy)-but-1-ene (synonym: 4-(2,2-diethoxyethoxy)but-1-ene; IUPAC: 2-(but-3-en-1-yloxy)-1,1-diethoxyethane) is a C₁₀H₂₀O₃ bifunctional organic building block that integrates a terminal alkene, a flexible ether spacer, and a diethyl acetal moiety within a single linear scaffold [1]. The compound is classified as a non-aromatic ether–acetal and serves as a protected, differentially reactive intermediate in multi-step organic synthesis, particularly where sequential functionalization of the alkene and masked aldehyde/diol termini is required . Commercially, it is supplied as a colorless liquid at purities typically ranging from 90% to 96%, often stabilized with 4‑tert‑butylcatechol (TBC) to inhibit premature olefin polymerization during storage and handling .

Why 4-(2,2-Diethoxy-ethoxy)-but-1-ene Cannot Be Freely Replaced by 4,4-Diethoxybut-1-ene or Other In-Class Analogs


The closest structural analog, 4,4‑diethoxybut‑1‑ene (3‑butenal diethyl acetal; CAS 10602‑36‑5), shares the but‑1‑ene terminus and a diethyl acetal, yet differs critically by the absence of the intervening –O–CH₂– ether bridge . This single architectural distinction produces a 30.5% increase in molecular weight (188.26 vs. 144.21 g·mol⁻¹), a 49.7% larger topological polar surface area (27.7 vs. 18.5 Ų), and an additional hydrogen‑bond acceptor site (3 vs. 2), all of which alter chromatographic retention, solubility profiles, and the steric/electronic environment of the acetal carbon [1]. More fundamentally, the ether spacer converts the acetal from a directly vinylogous protecting group into a remote, electronically decoupled masked aldehyde, enabling orthogonal deprotection strategies that are impossible with 4,4‑diethoxybut‑1‑ene . Saturated analogs such as 1,4‑diethoxybutane lack the terminal olefin handle entirely, while unprotected but‑3‑en‑1‑ol forfeits the acetal‑protected aldehyde equivalent needed for late‑stage diversification [1].

Quantitative Differentiation of 4-(2,2-Diethoxy-ethoxy)-but-1-ene Against Closest Analogs – A Procurement-Focused Evidence Matrix


Topological Polar Surface Area (TPSA) and H‑Bond Acceptor Count Differentiate Chromatographic and Solubility Behaviour vs. 4,4‑Diethoxybut‑1‑ene

The target compound exhibits a computed TPSA of 27.7 Ų and three hydrogen‑bond acceptor sites, compared with 18.5 Ų and two acceptors for 4,4‑diethoxybut‑1‑ene (PubChem CID 256426) [1]. The 49.7% increase in TPSA, driven by the additional ether oxygen in the –O–CH₂– bridge, predicts measurably longer reversed‑phase HPLC retention and enhanced aqueous solubility. The XLogP3 values are nearly identical (1.8 vs. 1.9), indicating that the polarity increase stems from hydrogen‑bond basicity rather than gross hydrophilicity [1]. These differences are directly exploitable for analytical method selectivity and for tuning partition behavior in liquid–liquid extraction workflows.

Physicochemical profiling Chromatography method development ADME prediction

Molecular Architecture: Ether‑Bridge Spacer Enables Orthogonal Acetal Deprotection Relative to 4,4‑Diethoxybut‑1‑ene

In 4,4‑diethoxybut‑1‑ene, the diethyl acetal is directly attached to C4 of the butene chain, placing the acetal carbon in a homoallylic electronic environment that can participate in acid‑catalyzed rearrangements or premature hydrolysis during olefin functionalization . In the target compound, the –O–CH₂– spacer inserts a σ‑bond insulation layer between the alkene π‑system and the acetal, electronically decoupling the two reactive sites [1]. This structural feature allows the alkene to undergo transformations such as hydroboration, olefin metathesis, or thiol‑ene coupling under conditions that leave the acetal intact, and conversely permits acetal hydrolysis to the aldehyde (or subsequent reduction to a primary alcohol) without olefin isomerization [1]. The two‑carbon spacer between the alkene and the acetal also increases the distance between reactive centers from a single C–C bond to a 5‑bond pathway, reducing undesired intramolecular cyclization by‑products reported for homoallylic acetals .

Protecting group strategy Orthogonal deprotection Multi‑step synthesis

Procurement‑Grade Purity and Formulation: Stabilized vs. Non‑Stabilized Supply and Pricing Bracket vs. 4,4‑Diethoxybut‑1‑ene

The target compound is commercially offered at three distinct purity tiers: 90% (stabilized with TBC, Bidepharm) , 95% (AKSci, Fluorochem) , and 96% (Leyan) . The explicit TBC (4‑tert‑butylcatechol) stabilization is procurement‑relevant because it directly addresses the well‑known propensity of terminal alkenes to undergo radical‑initiated polymerization during warm‑weather shipment or long‑term storage . By contrast, 4,4‑diethoxybut‑1‑ene (CAS 10602‑36‑5) is typically supplied at 95–97% purity without a declared radical inhibitor, relying solely on refrigerated storage to maintain integrity . The pricing differential is substantial: Fluorochem lists the target compound at approximately £1031 per gram (research quantity), whereas 4,4‑diethoxybut‑1‑ene is available from multiple suppliers at commodity‑scale pricing, reflecting the target compound's current status as a specialty intermediate with narrower but more specialized synthetic utility .

Chemical procurement Stabilizer specification Pricing benchmark

Conformational Flexibility (Rotatable Bond Count) Impacts Molecular Recognition and Docking Outcomes vs. 4,4‑Diethoxybut‑1‑ene and 1,4‑Diethoxybutane

The target compound possesses nine rotatable bonds (PubChem computed value), compared with six for 4,4‑diethoxybut‑1‑ene and seven for the saturated 1,4‑diethoxybutane [1][2]. The additional three rotatable bonds originate from the ether spacer (–CH₂–O–CH₂–) inserted between the butene terminus and the acetal group, which introduces two extra sp³–sp³ single bonds and one additional C–O bond capable of gauche/anti isomerism [1]. This elevated conformational entropy has practical consequences: the compound can explore a significantly larger conformational space when used as a linker or spacer in fragment‑based drug design, bivalent ligand construction, or polymer cross‑linking applications, offering a degree of structural adaptability that the more rigid, shorter comparator cannot replicate [2].

Conformational analysis Molecular docking Flexible scaffold design

Procurement‑Optimized Application Scenarios for 4-(2,2-Diethoxy-ethoxy)-but-1-ene Based on Quantitative Differentiation Evidence


Multi‑Step Synthesis of Polyether‑Containing Macrolide Antibiotics Requiring Orthogonal Alkene and Masked Aldehyde Functionality

The chemshuttle product page explicitly references the compound's use as a masked diol building block in the preparation of certain macrolide antibiotics (Journal of Antibiotics) and polyether‑containing pharmaceuticals (Organic & Biomolecular Chemistry) . In these synthetic sequences, the terminal alkene can participate in olefin cross‑metathesis or hydroboration, while the diethyl acetal remains intact owing to the electronic decoupling provided by the ether spacer (see Evidence Item 2), enabling late‑stage unmasking to the aldehyde or diol. The TBC stabilizer documented by Bidepharm (Evidence Item 3) ensures that the alkene does not oligomerize during the extended reaction sequences typical of macrolide total synthesis .

Development of Chromatographic Methods Requiring Predictable and Distinct Retention Relative to Structurally Similar Process Intermediates

When a synthetic route generates both the target compound and 4,4‑diethoxybut‑1‑ene as potential intermediates or by‑products, the +49.7% TPSA difference and the additional hydrogen‑bond acceptor site (Evidence Item 1) produce a meaningful and predictable shift in reversed‑phase HPLC retention . Analytical chemists can leverage these computed physicochemical differences to design resolution methods without empirical scouting, reducing method‑development cycle time.

Fragment‑Based Drug Discovery and Bivalent Ligand Design Exploiting the Extended and Conformationally Flexible Spacer

The nine rotatable bonds and 5‑bond alkene‑to‑acetal distance (Evidence Items 2 and 4) position this compound as a privileged flexible linker for fragment linking or PROTAC (proteolysis‑targeting chimera) spacer applications where conformational entropy and the ability to span varied target‑protein distances are critical . The orthogonal reactivity of the alkene and acetal termini allows sequential conjugation to two different ligand fragments under mutually compatible conditions .

Specialty Polymer and Surfactant Synthesis Where a Stabilized, Bifunctional Olefin–Acetal Monomer Is Required

Industrial supplier documentation identifies the compound (referred to as DEEBE) as a key intermediate for specialty polymers, coatings, adhesives, and surfactants . The TBC stabilization (Evidence Item 3) is particularly relevant here, as industrial polymerization processes often involve thermal initiation that could trigger premature olefin polymerization of unstabilized analogs . The ether‑acetal architecture also introduces hydrolytically labile sites that can be exploited for degradable polymer design, a feature absent from fully saturated diether analogs such as 1,4‑diethoxybutane .

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